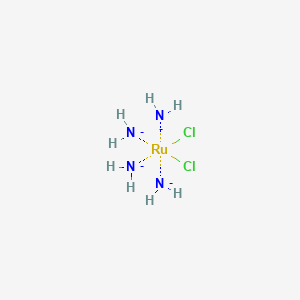
Ruthenium(1+), chloride, (OC-6-22)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(1+), chloride, (OC-6-22)-, commonly referred to as ruthenium chloride, is a chemical compound with the formula RuCl₃. It is a member of the platinum group metals and is known for its catalytic properties. Ruthenium chloride is typically found in its hydrated form, RuCl₃·xH₂O, and appears as dark brown or black crystals. It is widely used in various chemical reactions and industrial processes due to its versatility and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ruthenium chloride can be synthesized by heating powdered ruthenium metal to temperatures greater than 700°C in the presence of chlorine gas. Upon cooling, dark brown to black crystals of ruthenium chloride form . Another method involves the reduction of ruthenium(IV) to ruthenium(III) using hydroquinone, followed by extraction with tertiary amines .
Industrial Production Methods: In industrial settings, ruthenium chloride is often produced as a byproduct of platinum and palladium refining. The separation and recovery of ruthenium involve complex processes due to its various oxidation states and coordination complexes. Gas phase separation and electro-oxidation are commonly used methods for the recovery of ruthenium from catalysts and other platinum group metals .
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form ruthenium(IV) oxide and with chlorine to form ruthenium(III) chloride . It also participates in catalytic reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Common Reagents and Conditions:
Oxidation: Ruthenium chloride can oxidize alkenes to diols and sulfides to sulfones.
Reduction: Ruthenium chloride can be reduced using hydroquinone or other reducing agents.
Substitution: Ruthenium chloride can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Ruthenium(IV) oxide (RuO₂)
Reduction: Ruthenium(III) complexes
Substitution: Various ruthenium coordination complexes
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ruthenium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to cellular effects. For example, ruthenium complexes can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes . The molecular targets and pathways involved include DNA, albumin, and apotransferrin .
Comparación Con Compuestos Similares
Ruthenium chloride can be compared with other ruthenium-based compounds, such as:
Ruthenium(III) complexes with triazolopyrimidine derivatives: These complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis.
Ruthenium Schiff base complexes: These complexes are used in biological applications, catalysis, and as pigments for dyes.
Ruthenium polypyridine complexes: These complexes are studied for their photochemical properties and applications in sensors and molecular devices.
Ruthenium chloride is unique due to its versatility in forming various coordination complexes and its wide range of applications in different fields.
Propiedades
Número CAS |
22327-28-2 |
|---|---|
Fórmula molecular |
Cl2H8N4Ru-4 |
Peso molecular |
236.1 g/mol |
Nombre IUPAC |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
Clave InChI |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


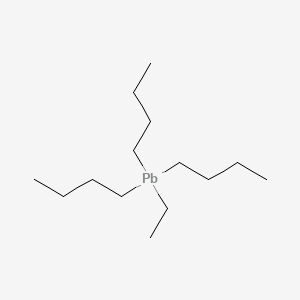
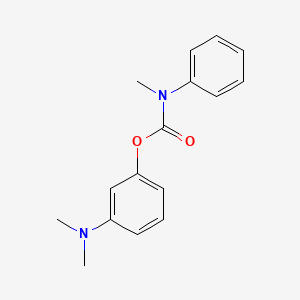
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

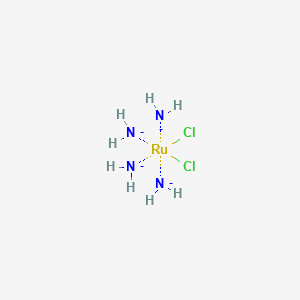
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
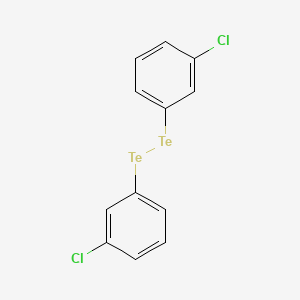
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
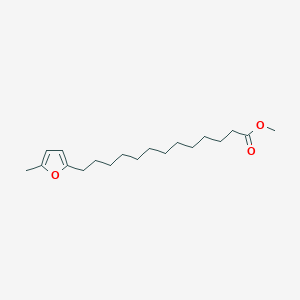
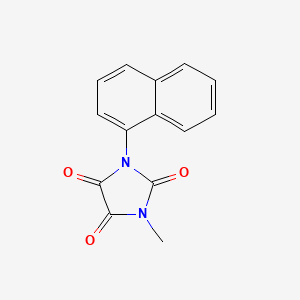
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

